1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an amine group attached to an ethan-1-yl chain, which is further connected to a dihydrobenzofuran moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
This could involve modulation of neurotransmitter release, as seen with similar compounds .
Biochemical Pathways
It’s possible that it may influence pathways related to neurotransmitter release and signal transduction .
Result of Action
Based on its potential interaction with neurotransmitter systems, it could influence neuronal signaling and potentially have effects on cognition or mood .
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding affinities.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:
1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one: This compound has a methyl group at the 2-position, which can influence its reactivity and biological activity.
1-(Benzofuran-5-yl)propan-2-amine: This derivative has a propan-2-amine chain, which can alter its pharmacokinetic properties and receptor binding affinities.
The uniqueness of this compound lies in its specific structural features and the presence of the amine group, which provides versatility in chemical modifications and potential biological activities.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXYRNFEROUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588045 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-42-6 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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